molecular formula C11H14O5 B1207566 3,4,5-Trimethoxyphenylacetic acid CAS No. 951-82-6

3,4,5-Trimethoxyphenylacetic acid

Cat. No. B1207566
CAS RN: 951-82-6
M. Wt: 226.23 g/mol
InChI Key: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylacetic acid is a member of methoxybenzenes . It is a common intermediate in organic synthesis, and its main use is to convert its carboxyl groups to corresponding applications .


Synthesis Analysis

3,4,5-Trimethoxyphenylacetaldehyde, an intermediate metabolite of mescaline, was oxidized to 3,4,5-trimethoxyphenylacetic acid by mouse hepatic microsomes .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxyphenylacetic acid is C11H14O5 . The IUPAC name is 2-(3,4,5-trimethoxyphenyl)acetic acid .


Chemical Reactions Analysis

3,4,5-Trimethoxyphenylacetaldehyde, an intermediate metabolite of mescaline, was oxidized to 3,4,5-trimethoxyphenylacetic acid by mouse hepatic microsomes . This reaction was NADPH-dependent, and inhibited by SKF 525-A, metyrapone, and disulfiram .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxyphenylacetic acid is a white to cream-colored crystalline powder . The molecular weight is 226.23 g/mol . The density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Pharmacology: Antidepressant Agent Synthesis

In pharmacology, 3,4,5-Trimethoxyphenylacetic acid is utilized as a reagent in the synthesis of 3-phenylcoumarins , which are compounds with potential antidepressant effects . These compounds are being studied for their ability to modulate neurotransmitter systems within the brain, offering a promising avenue for the treatment of depression.

Organic Synthesis: Intermediate for Coumarins

The compound serves as a common intermediate in organic synthesis. Its carboxyl group is particularly reactive, allowing for the conversion into various functional groups. This reactivity is harnessed in the preparation of coumarin derivatives, which have applications ranging from pharmaceuticals to dyes .

Medicinal Chemistry: Anticonvulsant and Sedative Agents

3,4,5-Trimethoxyphenylacetic acid: derivatives have been designed and evaluated as anticonvulsant and sedative agents. Some derivatives have shown significant activity in preclinical models, suggesting their potential as lead compounds for the development of new medications .

Environmental Chemistry: Graphene Oxide Functionalization

This compound has been used in the functionalization of graphene oxide and carbon nanotubes. Such materials have environmental applications, including the adsorption of pollutants from water and air, highlighting the compound’s role in the development of new environmental technologies .

Biochemistry: Metabolite Studies

As an endogenous metabolite, 3,4,5-Trimethoxyphenylacetic acid plays a role in various biochemical pathways. Its study can provide insights into metabolic disorders and contribute to the understanding of disease mechanisms at the molecular level .

Industrial Chemistry: Material Synthesis

In industrial applications, the compound is used to synthesize materials with specific properties. For example, it can be involved in the production of polymers or other materials that require a phenylacetic acid moiety with methoxy groups .

Safety and Toxicology: Hazard Assessment

Research into the safety and environmental impact of 3,4,5-Trimethoxyphenylacetic acid is crucial. It involves assessing its potential hazards, such as skin and eye irritation, and understanding how it interacts with biological systems to ensure safe handling and disposal .

Analytical Chemistry: Spectroscopy and Chromatography

The compound’s distinct chemical structure makes it suitable for use as a standard or reference in various analytical techniques, such as mass spectrometry and chromatography. This aids in the identification and quantification of similar compounds in complex mixtures .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3,4,5-Trimethoxyphenylacetic Acid is a reagent in the preparation of 3-phenylcoumarins as antidepressant agents . There is an urgent need for medicinal chemists to further exploit the precursor in developing chemical entities with promising bioactivity and druggability .

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDSJXCGGOXKGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
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DSSTOX Substance ID

DTXSID60241755
Record name 3,4,5-Trimethoxyphenylacetic acid
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Molecular Weight

226.23 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxyphenylacetic acid
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Product Name

3,4,5-Trimethoxyphenylacetic acid

CAS RN

951-82-6
Record name 3,4,5-Trimethoxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

3,4,5-trimethoxyphenyl acetonitrile 5.5 g was dissolved into 50 ml of methanol/water (9:1). To this 1 .5 g of sodium hydroxide was added and they were then stirred and refluxed for 5.5 hours. The temperature of the reactive liquid was lowered down to room temperature and neutralized with 2N hydrochloric acid, and the methanol was distilled off under reduced pressure. Extraction was performed thrice by means of 100 ml of chloroform. After distilling off the solvent under reduced pressure, 5.8 g of captioned compound was obtained.
Quantity
5.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

3,4,5-trimethoxyphenyl acetonitrile 5.5 g was dissolved into 50 ml of methanol/water (9:1). To this 1.5 g of sodium hydroxide was added and they were then stirred and refluxed for 5.5 hours. The temperature of the reactive liquid was lowered down to room temperature and neutralized with 2N hydrochloric acid, and the methanol was distilled off under reduced pressure. Extraction was performed thrice by means of 100 ml of chloroform. After distilling off the solvent under reduced pressure, 5.8 g of captioned compound was obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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1.5 g
Type
reactant
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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